molecular formula C9H4ClF3N2 B14035261 2-Chloro-7-(trifluoromethyl)-1,5-naphthyridine CAS No. 2007920-46-7

2-Chloro-7-(trifluoromethyl)-1,5-naphthyridine

Cat. No.: B14035261
CAS No.: 2007920-46-7
M. Wt: 232.59 g/mol
InChI Key: HCRLUUOFKDNTSK-UHFFFAOYSA-N
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Description

2-Chloro-7-(trifluoromethyl)-1,5-naphthyridine is a heterocyclic compound that features a naphthyridine core substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-(trifluoromethyl)-1,5-naphthyridine typically involves multi-step organic reactions. One common method starts with the chlorination of 1,5-naphthyridine, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-(trifluoromethyl)-1,5-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can engage in coupling reactions with different aryl or alkyl groups, expanding its chemical diversity.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Scientific Research Applications

2-Chloro-7-(trifluoromethyl)-1,5-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.

    Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Chloro-7-(trifluoromethyl)-1,5-naphthyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

  • 2-Chloro-7-(trifluoromethyl)quinoline
  • 2-Chloro-7-(trifluoromethyl)quinoxaline
  • 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole

Comparison: Compared to these similar compounds, 2-Chloro-7-(trifluoromethyl)-1,5-naphthyridine exhibits unique properties due to its naphthyridine core. This structural difference influences its chemical reactivity, biological activity, and potential applications. The presence of both chlorine and trifluoromethyl groups further enhances its versatility in synthetic and medicinal chemistry.

Properties

CAS No.

2007920-46-7

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.59 g/mol

IUPAC Name

2-chloro-7-(trifluoromethyl)-1,5-naphthyridine

InChI

InChI=1S/C9H4ClF3N2/c10-8-2-1-6-7(15-8)3-5(4-14-6)9(11,12)13/h1-4H

InChI Key

HCRLUUOFKDNTSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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